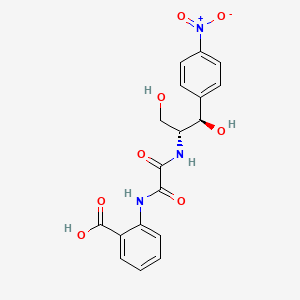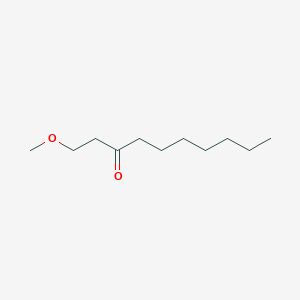
1-Methoxydecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxydecan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a methoxy group attached to the first carbon and a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxydecan-3-one can be synthesized through several methods. One common approach involves the reaction of decan-3-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and catalysts to ensure the efficient conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxydecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxydecan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methoxydecan-3-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
1-Methoxydecane: Similar in structure but lacks the ketone functionality.
Decan-3-one: Similar ketone structure but lacks the methoxy group.
Methoxyacetone: A smaller ketone with a methoxy group, used for comparison in reactivity and applications.
Uniqueness: 1-Methoxydecan-3-one is unique due to the presence of both the methoxy group and the ketone functionality, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
74835-33-9 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-methoxydecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(12)9-10-13-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
NPJOWDAHNUJLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


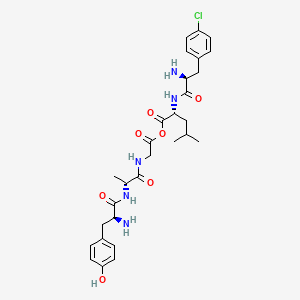


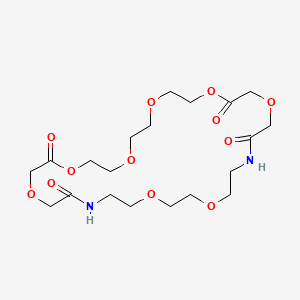
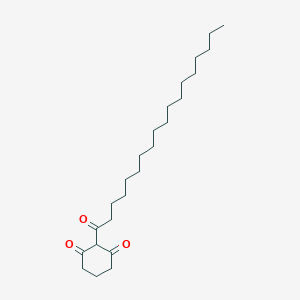
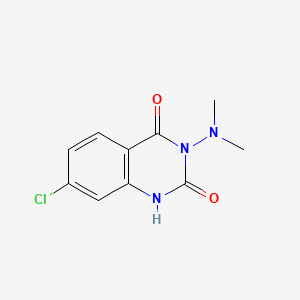


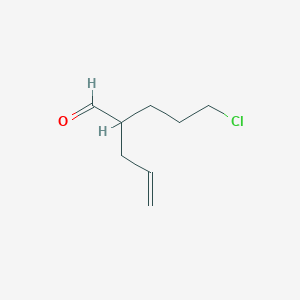
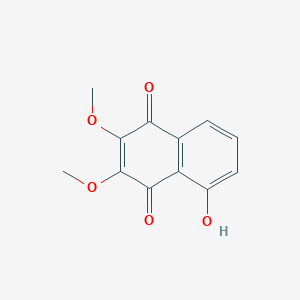

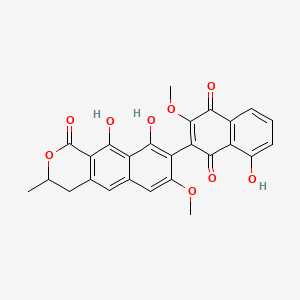
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
